molecular formula C14H19NO3 B6595975 4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one CAS No. 61520-54-5

4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one

Cat. No.: B6595975
CAS No.: 61520-54-5
M. Wt: 249.30 g/mol
InChI Key: QPDFDZIXZFNQDJ-UHFFFAOYSA-N
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Description

4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one is a complex organic compound with a unique structure that includes a morpholine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one typically involves multi-step organic reactions. One common method includes the reaction of 2-ethyl-6-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, or chromatography are typically used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include alterations in cell signaling, protein synthesis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isocyanate: An organic compound with a similar aromatic structure but different functional groups.

    2-ethyl-6-methylphenol: A precursor in the synthesis of the target compound.

    Metolachlor: A herbicide with a related chemical structure used in agricultural applications.

Uniqueness

4-(2-ethyl-6-methyl-phenyl)-2-hydroxy-5-methyl-morpholin-3-one is unique due to its specific combination of functional groups and the presence of a morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(2-ethyl-6-methylphenyl)-2-hydroxy-5-methylmorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-11-7-5-6-9(2)12(11)15-10(3)8-18-14(17)13(15)16/h5-7,10,14,17H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDFDZIXZFNQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N2C(COC(C2=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866861
Record name 4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61520-54-5
Record name CGA 49751
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061520545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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